Welcome to the BenchChem Online Store!
molecular formula C12H15NO2 B8520841 2,3-Dihydro-1H-indole-1-propanoic acid methyl ester

2,3-Dihydro-1H-indole-1-propanoic acid methyl ester

Cat. No. B8520841
M. Wt: 205.25 g/mol
InChI Key: LPVJHYHBWRQUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109222B2

Procedure details

A solution of indoline (6.15 g), methyl 3-bromopropionate (13 g), potassium carbonate (21 g) in 150 mL of acetonitrie was refluxed fro 16 h. The reaction mixture was concentrated, mixed with 300 mL of ether. The mixed reaction solution was filtered, concentrated down to afford compound UUA (8 g). MS: 206 (M+1)+.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Br[CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>>[CH3:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
13 g
Type
reactant
Smiles
BrCCC(=O)OC
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
mixed with 300 mL of ether
CUSTOM
Type
CUSTOM
Details
The mixed reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
to afford compound UUA (8 g)

Outcomes

Product
Name
Type
Smiles
COC(CCN1CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.